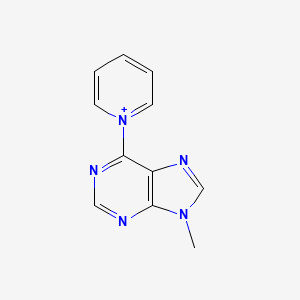
Pyridinium, 1-(9-methyl-9H-purin-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(9-methyl-9H-purin-6-yl)-: is a compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biochemistry. The compound features a pyridinium moiety attached to a purine derivative, which is a significant structure in biological systems due to its presence in nucleic acids like DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves the introduction of pyridinium moieties into the propane-1,3-diol fragment at the N(9) position of purine. This process enhances the solubility of the compound in water.
Industrial Production Methods: Industrial production methods for pyridinium salts often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- undergoes various chemical reactions, including:
Oxidation: Pyridinium salts can be oxidized to form pyridinium perchlorates.
Reduction: Reduction reactions can convert pyridinium salts back to their corresponding pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include perchlorates and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products: The major products formed from these reactions include various substituted pyridinium salts and their corresponding pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(9-methyl-9H-purin-6-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes due to its structural similarity to nucleotides.
Medicine: Investigated for potential therapeutic applications, including as inhibitors of enzymes like phosphodiesterases and kinases.
Wirkmechanismus
The mechanism of action of pyridinium, 1-(9-methyl-9H-purin-6-yl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It can also participate in redox reactions, influencing cellular processes through its oxidative and reductive properties .
Vergleich Mit ähnlichen Verbindungen
Pyridinium chloride: Another pyridinium salt with similar reactivity but different applications.
N-methylpyridinium: A methylated derivative with distinct chemical properties.
Purine derivatives: Compounds like adenine and guanine, which are naturally occurring purines in nucleic acids.
Uniqueness: Pyridinium, 1-(9-methyl-9H-purin-6-yl)- is unique due to its combined pyridinium and purine structure, which imparts specific solubility and reactivity characteristics. This dual functionality makes it valuable in both biological and industrial contexts .
Eigenschaften
CAS-Nummer |
189696-42-2 |
|---|---|
Molekularformel |
C11H10N5+ |
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
9-methyl-6-pyridin-1-ium-1-ylpurine |
InChI |
InChI=1S/C11H10N5/c1-15-8-14-9-10(15)12-7-13-11(9)16-5-3-2-4-6-16/h2-8H,1H3/q+1 |
InChI-Schlüssel |
XYDPVXCSQDTMSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1N=CN=C2[N+]3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
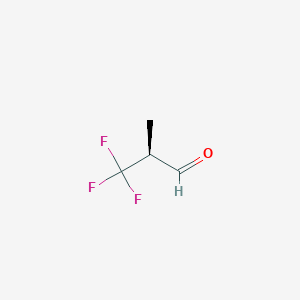
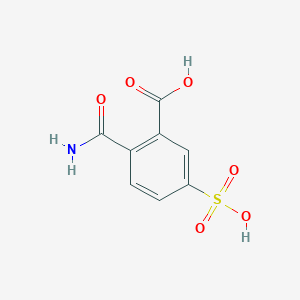
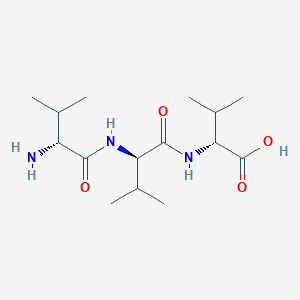
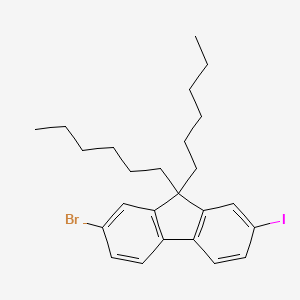
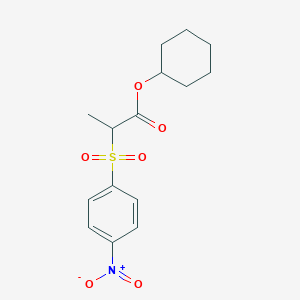
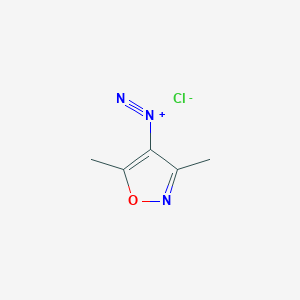
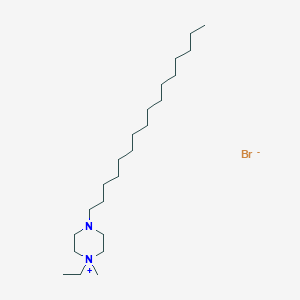
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
